molecular formula C8H5FN2O2 B3198507 1H-Indazole-6-carboxylic acid, 7-fluoro- CAS No. 101495-02-7

1H-Indazole-6-carboxylic acid, 7-fluoro-

Cat. No.: B3198507
CAS No.: 101495-02-7
M. Wt: 180.14 g/mol
InChI Key: YUIMLFKYQUKUND-UHFFFAOYSA-N
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Description

1H-Indazole-6-carboxylic acid, 7-fluoro- is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indazole-6-carboxylic acid, 7-fluoro- typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluorobenzonitrile.

    Cyclization: The 2-fluorobenzonitrile undergoes cyclization with hydrazine hydrate to form 7-fluoroindazole.

    Carboxylation: The 7-fluoroindazole is then carboxylated using carbon dioxide under high pressure to yield 1H-Indazole-6-carboxylic acid, 7-fluoro-.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1H-Indazole-6-carboxylic acid, 7-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters, respectively.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indazole-6-carboxylic acid, 7-fluoro- has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.

    Agricultural Chemistry: The compound may be explored for its potential use in agrochemicals as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carboxylic acid, 7-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity.

Comparison with Similar Compounds

1H-Indazole-6-carboxylic acid, 7-fluoro- can be compared with other indazole derivatives such as:

    1H-Indazole-6-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities and chemical properties.

    1H-Indazole-3-carboxylic acid: The carboxyl group is positioned differently, affecting its reactivity and interactions.

    7-Chloro-1H-indazole-6-carboxylic acid: The chlorine atom may impart different electronic effects compared to fluorine, leading to variations in biological activity.

The uniqueness of 1H-Indazole-6-carboxylic acid, 7-fluoro- lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions.

Properties

IUPAC Name

7-fluoro-1H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-5(8(12)13)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIMLFKYQUKUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296741
Record name 7-Fluoro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101495-02-7
Record name 7-Fluoro-1H-indazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101495-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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